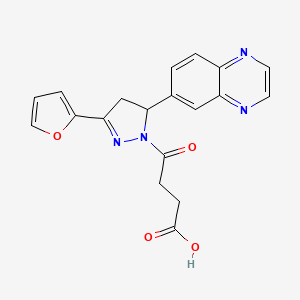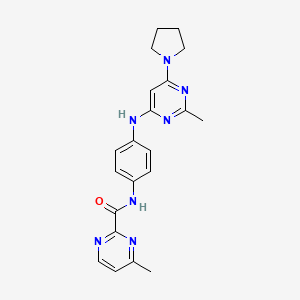![molecular formula C19H21NO3 B2693802 (7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(naphthalen-1-yl)methanone CAS No. 1396626-01-9](/img/structure/B2693802.png)
(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)(naphthalen-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
Molecular structure analysis often involves techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography . These methods can provide detailed information about the arrangement of atoms within a molecule.Chemical Reactions Analysis
Chemical reactions analysis involves studying how the compound reacts with other substances. This can include observing changes in the compound under different conditions, such as changes in temperature or pressure .Physical And Chemical Properties Analysis
Physical and chemical properties include characteristics such as melting point, boiling point, solubility, and reactivity. These properties can be determined through various experimental methods .Aplicaciones Científicas De Investigación
Novel Photoreactions and β-lactam Synthesis
A study by Marubayashi et al. (1992) explores a unique photoreaction leading to the synthesis of β-lactam compounds, demonstrating the chemical versatility of naphthalene derivatives in synthetic organic chemistry (Marubayashi et al., 1992).
Advanced Material Synthesis
The research by Mehdipour‐Ataei et al. (2005) delves into the creation of novel polyamides using a naphthalene-ring containing diamine, highlighting the material's good solubility and thermal stability, which are crucial for developing advanced polymers (Mehdipour‐Ataei et al., 2005).
Photocage Development
A photocage, as discussed by Zhang, Captain, and Raymo (2016), utilizes naphthalene derivatives for controlled photochemical reactions, offering potential applications in biological and material sciences (Zhang, Captain, & Raymo, 2016).
Hydrogen Bonding and Crystal Structure Analysis
Mohri et al. (2015) investigate the hydrogen bonding and crystal structure of a specific naphthalene derivative, providing insights into the molecular interactions and structural features critical for the design of molecular materials (Mohri et al., 2015).
Anticancer Compound Synthesis
Gouhar and Raafat (2015) synthesize and evaluate the anticancer potential of a compound related to naphthalene, illustrating the ongoing research into the development of new therapeutic agents (Gouhar & Raafat, 2015).
Chemical Synthesis and Mechanistic Insights
Research by Chen et al. (2013) describes the synthesis of bis-benzoquinoline derivatives through a novel reaction involving naphthalene, showcasing the chemical reactivity and potential applications in drug development (Chen et al., 2013).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)-naphthalen-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO3/c1-18(2)22-12-19(13-23-18)10-20(11-19)17(21)16-9-5-7-14-6-3-4-8-15(14)16/h3-9H,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQHRROILPMUSJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC2(CN(C2)C(=O)C3=CC=CC4=CC=CC=C43)CO1)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-cyclopropyl-6-phenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetic acid](/img/structure/B2693721.png)
![5-(3-methylbenzyl)-2-morpholino-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2693723.png)

![2-[(2-Methoxyphenyl)methoxy]isoindole-1,3-dione](/img/structure/B2693726.png)
![3-[1-(4-fluorobenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2693727.png)
![2-{[4-(Acetylamino)anilino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B2693729.png)

![N-[[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]oxirane-2-carboxamide](/img/structure/B2693732.png)


![1-(3-Methoxyphenyl)-6,7-dimethyl-2-(5-methylisoxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2693736.png)


![N-(2-(dimethylamino)-4,6-dimethylpyrimidin-5-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2693742.png)